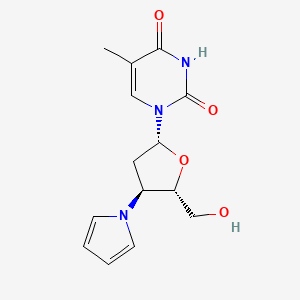

3'-Deoxy-3'-pyrrolthymidine

Description

Evolution of Nucleoside Analog Chemistry for Biological Applications

The field of medicinal chemistry has a long and storied history with nucleoside and nucleotide analogs. nih.gov These compounds, which mimic naturally occurring nucleosides, are fundamental to numerous critical biological processes. nih.gov Their development began in the 1950s with the synthesis of 5-fluorouracil. numberanalytics.com Since then, the field has expanded significantly, leading to the creation of over 30 approved nucleoside/tide analogs for treating a variety of conditions, including viral and fungal infections, cancer, and parasitic diseases. nih.gov

The core principle behind nucleoside analogs is their ability to mimic natural nucleosides, allowing them to be recognized by cellular or viral enzymes. nih.govnih.gov However, due to structural modifications, they disrupt or terminate biological processes like replication. nih.gov These modifications can be made to the sugar moiety, the nucleobase, or the phosphate (B84403) group. nih.gov The evolution of this field has been driven by the need for more effective therapeutic agents with improved pharmacological profiles, leading to various generations of analogs with enhanced stability, bioavailability, and cellular uptake. researchgate.netmdpi.com

Classification of Nucleoside Analogs: Focus on Sugar-Modified Derivatives

Nucleoside analogs can be broadly categorized based on the part of the nucleoside structure that has been altered. The primary classifications are:

Sugar-modified analogs: These involve changes to the sugar ring, such as alterations in the ring structure or substitution of functional groups. numberanalytics.com

Base-modified analogs: These feature modifications to the nitrogenous base. numberanalytics.com

Phosphate-modified analogs: These have alterations in the phosphate group. numberanalytics.com

Sugar-modified nucleosides are a particularly important class, with modifications often occurring at the 2', 3', or 5' positions of the ribose component. researchgate.net These changes can significantly affect the nucleoside's conformation, stability, and reactivity. researchgate.net Examples of sugar modifications include the replacement of the furanose oxygen with a nitrogen atom to create azanucleosides, or the introduction of a cyclopropane (B1198618) or cyclobutane (B1203170) ring in place of the ribose moiety. mdpi.comrsc.org

Significance of 3'-Deoxy and Pyrrolidine (B122466) Modifications in Nucleoside Analog Design

The 3'-hydroxyl group of a nucleoside is crucial for the formation of the phosphodiester bond that extends a DNA or RNA chain. ontosight.ainih.gov Consequently, modifications at the 3' position, particularly the removal of the hydroxyl group (3'-deoxy), are a key strategy in designing chain-terminating nucleoside analogs. ontosight.ainih.gov By lacking this 3'-OH group, these analogs, once incorporated into a growing nucleic acid strand, prevent further elongation, thereby halting replication. ontosight.ai This mechanism is central to the action of many antiviral and anticancer drugs. ontosight.ainih.gov

The incorporation of a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, in place of the furanose sugar ring is another significant modification. mdpi.comresearchgate.net This creates a class of compounds known as azanucleosides. mdpi.com This substitution can lead to increased chemical stability due to the absence of the hemiaminal linkage between the base and the sugar. mdpi.com Pyrrolidine-based nucleosides have shown promise as antiviral and antibacterial agents. mdpi.com

Historical Context of Pyrrolidine Nucleoside Analog Development

The concept of replacing the furanosyl oxygen with a nitrogen atom to create azanucleosides has been a fruitful area of research. mdpi.com This category has expanded to include nucleosides where the pyrrolidine core is substituted by other nitrogen-containing rings. mdpi.comekb.eg The synthesis of nucleoside analogs where the tetrahydrofuran (B95107) ring is replaced by a pyrrolidine ring linked to the base has been an area of active investigation. researchgate.net These pyrrolidine nucleosides have been explored for their potential as inhibitors of various enzymes and as antiviral agents. researchgate.net For instance, certain pyrrolidine derivatives have been found to be potent inhibitors of thymidine (B127349) phosphorylase and purine (B94841) nucleoside phosphorylase. researchgate.net

Rationale for Investigating 3'-Deoxy-3'-pyrrolthymidine within the Nucleoside Analog Landscape

The investigation of this compound is a logical progression in the field of nucleoside analog design, combining two powerful strategic modifications. ontosight.ai The "3'-deoxy" feature confers the intrinsic ability to act as a chain terminator during DNA or RNA synthesis. ontosight.ai The replacement of the sugar moiety with a pyrrolidine ring introduces novel structural and conformational properties that can influence its interaction with viral or cellular enzymes. mdpi.comontosight.ai This specific combination aims to create a molecule with potent antiviral or anticancer activity. ontosight.ai The rationale is that the pyrrolidine scaffold may offer enhanced stability and a different recognition profile by polymerases, potentially leading to improved efficacy or a different resistance profile compared to other nucleoside analogs. mdpi.comontosight.ai Studies have indicated that this compound exhibits antiviral activity against viruses such as HIV and hepatitis B virus. ontosight.ai

Structure

2D Structure

3D Structure

Properties

CAS No. |

124355-24-4 |

|---|---|

Molecular Formula |

C14H17N3O4 |

Molecular Weight |

291.30 g/mol |

IUPAC Name |

1-[(2R,4S,5S)-5-(hydroxymethyl)-4-pyrrol-1-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C14H17N3O4/c1-9-7-17(14(20)15-13(9)19)12-6-10(11(8-18)21-12)16-4-2-3-5-16/h2-5,7,10-12,18H,6,8H2,1H3,(H,15,19,20)/t10-,11+,12+/m0/s1 |

InChI Key |

SGHAPKYTEJEBPH-QJPTWQEYSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C=CC=C3 |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C=CC=C3 |

Origin of Product |

United States |

Molecular Mechanisms of Action of Pyrrolidine 3 Deoxynucleoside Analogs

Cellular Uptake Mechanisms of Nucleoside Analogs

The entry of nucleoside analogs into target cells is a critical first step for their therapeutic activity. This process is mediated by specialized protein channels and, in some cases, by passive diffusion across the cell membrane.

The cellular uptake of most nucleoside analogs, which are generally hydrophilic, is predominantly facilitated by nucleoside transporters (NTs). These transporters are integral membrane proteins that recognize and shuttle natural nucleosides as well as their synthetic analogs into the cell. There are two major families of nucleoside transporters:

Equilibrative Nucleoside Transporters (ENTs): These transporters move nucleosides down their concentration gradient.

Concentrative Nucleoside Transporters (CNTs): These transporters actively transport nucleosides against their concentration gradient, a process that is coupled to the transport of sodium ions.

The expression levels and substrate specificity of these transporters can vary significantly between different cell and tissue types, which can influence the tissue-specific activity and toxicity of nucleoside analogs. However, studies on novel pyrrolidine-functionalized purine (B94841) and pyrimidine (B1678525) nucleosides have indicated that these compounds may exhibit limited biological activity, which is likely attributable to their poor cellular uptake. This suggests that the pyrrolidine (B122466) moiety may not be efficiently recognized by the endogenous nucleoside transporters.

In addition to transporter-mediated uptake, some nucleoside analogs can enter cells via passive diffusion. This mechanism is more significant for lipophilic compounds that can more readily cross the lipid bilayer of the cell membrane. The structural modifications of a nucleoside analog, such as the addition of a pyrrolidine ring at the 3' position, can alter its physicochemical properties, including its lipophilicity, and thus its ability to passively diffuse into cells. For pyrrolidine-functionalized nucleosides that demonstrate poor uptake via transporters, passive diffusion is an alternative, albeit potentially inefficient, route of cell entry.

Intracellular Metabolism and Bioactivation Pathways

Once inside the cell, most nucleoside analogs must be metabolically activated to exert their biological effects. This activation typically involves a series of phosphorylation steps to convert the nucleoside into its corresponding triphosphate form.

The initial and often rate-limiting step in the bioactivation of thymidine (B127349) analogs is the addition of a phosphate (B84403) group to the 5'-hydroxyl group, a reaction catalyzed by thymidine kinase (TK). In the context of antiviral or anticancer therapy, both host cellular kinases (like the S-phase specific Thymidine Kinase 1, TK1) and, in the case of viral infections, virus-encoded kinases can perform this initial phosphorylation. The efficiency of this first phosphorylation step is a critical determinant of the analog's potency.

Research has shown that some novel pyrrolidine-functionalized nucleoside analogs suffer from inefficient bioactivation to their monophosphate forms. This suggests that the pyrrolidine substitution may hinder the interaction with the active site of kinases like thymidine kinase.

Following the initial monophosphorylation, cellular kinases further phosphorylate the nucleoside monophosphate to its diphosphate (B83284) and then to the active triphosphate derivative. These subsequent phosphorylation steps are generally more efficient than the initial one. The resulting nucleoside triphosphate analog is the pharmacologically active form of the drug that can interact with the machinery of nucleic acid synthesis.

To overcome the challenges of poor cellular uptake and inefficient initial phosphorylation, a phosphoramidate (B1195095) prodrug strategy has been explored for pyrrolidine-functionalized nucleosides. This approach masks the initial phosphate group, improving cell permeability and allowing the compound to be metabolized to the monophosphate form within the cell, bypassing the need for the initial kinase-mediated phosphorylation step.

| Challenge | Observed Effect in Pyrrolidine Nucleoside Analogs | Potential Strategy |

| Cellular Uptake | Poor recognition and transport by endogenous nucleoside transporters. | Prodrug approaches to increase lipophilicity and enhance passive diffusion. |

| Bioactivation | Inefficient initial phosphorylation to the monophosphate form by cellular kinases. | Phosphoramidate prodrugs that deliver the monophosphate form directly into the cell. |

Modulation of Cellular Enzymes and Metabolic Pathways

Interaction with Other Enzymes Involved in Nucleotide Metabolism

Therefore, due to the absence of specific scientific data for "3'-Deoxy-3'-pyrrolthymidine," the request to generate a detailed article focusing solely on this compound cannot be fulfilled at this time.

Biological Activities and Therapeutic Research Applications of Pyrrolidine 3 Deoxynucleoside Analogs

In Vitro Antiviral Activity Research

Research into 3'-modified nucleosides has revealed a spectrum of antiviral activities. While data on 3'-Deoxy-3'-pyrrolthymidine itself is specific, its structural similarity to other potent antiviral agents provides a basis for broader investigation.

Direct investigation of this compound has shown it to possess marginal antiviral activity against the human immunodeficiency virus (HIV) nih.gov. While this initial finding was modest, the broader class of 3'-modified nucleoside analogs has demonstrated significant potential against a range of RNA viruses, suggesting a rationale for further exploring the activity of pyrrolidine-substituted nucleosides.

By analogy, 3'-deoxy-3'-fluoroadenosine, a compound with a modification at the same sugar position, has exhibited potent, low-micromolar antiviral effects against several emerging flaviviruses, including Tick-borne encephalitis virus (TBEV), Zika virus (ZIKV), and West Nile virus (WNV). nih.govnih.gov This broad-spectrum activity highlights the potential of 3'-deoxynucleosides to inhibit multiple viruses within the Flavivirus genus. nih.gov

In the context of the SARS-CoV-2 pandemic, nucleoside analogs have been a primary focus of therapeutic research. mdpi.com These compounds often target the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. mdpi.com Research has demonstrated that derivatives of zidovudine (B1683550) (AZT), a well-known thymidine (B127349) analog, can inhibit SARS-CoV-2 replication. mdpi.com This suggests that other thymidine analogs, including this compound, could be investigated for potential activity against SARS-CoV-2 and other coronaviruses. mdpi.com The general mechanism for many antiviral nucleosides involves their conversion into triphosphate forms, which then act as chain terminators during viral RNA synthesis. researchgate.net

The antiviral efficacy of nucleoside analogs is evaluated in various cell culture systems that support viral replication. For the analogous compound 3'-deoxy-3'-fluoroadenosine, antiviral activity against TBEV, ZIKV, and WNV was demonstrated in host cell lines of both neural and extraneural origin, including porcine stable (PS) kidney cells and human brain capillary endothelial cells (HBCA). nih.govresearchgate.net

For SARS-CoV-2, standard in vitro models for assessing antiviral compounds include Vero E6 cells (from African green monkey kidney) and Calu-3 cells (a human lung cancer cell line that recapitulates human type II pneumocytes). mdpi.com Studies on chalcogen-containing AZT derivatives used these cell lines to determine the compounds' ability to inhibit viral replication, measuring outcomes like viral RNA copy number and cytopathic effects. mdpi.com These established models would be appropriate for evaluating the potential anti-SARS-CoV-2 activity of this compound.

| Compound | Virus | Cell Line | Activity (EC₅₀) | Reference |

|---|---|---|---|---|

| 3'-deoxy-3'-fluoroadenosine | TBEV (Hypr strain) | PS | 2.2 ± 0.6 μM | nih.gov |

| 3'-deoxy-3'-fluoroadenosine | TBEV (Neudoerfl strain) | PS | 1.6 ± 0.3 μM | nih.gov |

| 3'-deoxy-3'-fluoroadenosine | ZIKV | PS | 1.1 ± 0.1 μM | nih.gov |

| 3'-deoxy-3'-fluoroadenosine | WNV (Eg-101 strain) | PS | 3.7 ± 1.2 μM | nih.gov |

| 3'-deoxy-3'-fluoroadenosine | TBEV (Hypr strain) | HBCA | 3.1 ± 1.1 μM | nih.gov |

In Vitro Anticancer Activity Research

The same structural features that confer antiviral activity upon nucleoside analogs can also lead to anticancer effects, primarily through interference with nucleic acid synthesis and cellular metabolism in rapidly dividing cancer cells.

The cytostatic and cytotoxic potential of 3'-modified nucleosides has been evaluated across various cancer cell lines. Research on 3'-azido-3'-deoxythymidine (AZT), a close structural analog of this compound, demonstrated significant cytotoxicity in the human colon cancer cell line HCT-8, with a 50% inhibitory concentration (IC50) of 55 µM after a five-day exposure. nih.gov AZT has also been shown to inhibit the growth of four different breast cancer cell lines in vitro. nih.gov

Furthermore, studies on other 3'-deoxy-C3'-substituted nucleoside analogues have shown cytostatic activity in the low micromolar range against mouse squamous cell carcinoma (SCC) cells, while showing some selectivity compared to the control human keratinocyte cell line (HaCaT). mdpi.com These findings underscore the importance of the 3'-position modification for conferring anticancer properties.

| Compound | Cell Line | Cancer Type | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 3'-azido-3'-deoxythymidine (AZT) | HCT-8 | Colon Carcinoma | 55 µM | nih.gov |

| 3'-azido-3'-deoxythymidine (AZT) | Multiple Lines | Breast Cancer | Growth Inhibition Observed | nih.gov |

| 3'-C-propylsulfanylmethyl ribothymidine analogue | SCC | Squamous Cell Carcinoma | Toxic Effect Observed | mdpi.com |

The mechanisms by which 3'-deoxynucleoside analogs inhibit cancer cell growth are multifaceted. A primary pathway involves their interaction with cellular nucleotide metabolism. nih.govresearchgate.net For thymidine analogs, a key enzyme is thymidine kinase 1 (TK1), which phosphorylates the compound. researchgate.net Subsequent phosphorylations yield a triphosphate analog that can be incorporated into DNA by polymerases. Since these analogs lack the 3'-hydroxyl group necessary for chain elongation, their incorporation leads to the termination of DNA synthesis, ultimately arresting cell division. nih.govnih.gov Studies with AZT in HCT-8 colon cancer cells support this mechanism, showing that the compound's cytotoxicity is related to the size of its intracellular triphosphate pools and the extent of its incorporation into cellular DNA. nih.gov

Another significant mechanism of action is the inhibition of telomerase. nih.govnih.gov Telomerase is a reverse transcriptase that is highly active in the majority of cancer cells and is essential for maintaining telomere length and enabling cellular immortality. nih.gov AZT has been found to effectively inhibit telomerase activity in both ovarian and breast cancer cell lines. nih.govnih.gov This inhibition disrupts telomere stability, leading to cell cycle arrest, apoptosis, and a reduction in cancer cell proliferation. nih.gov

A significant challenge in cancer chemotherapy is the development of drug resistance. Tumors can develop acquired resistance through various mechanisms after initial exposure to a therapeutic agent. researchgate.net For nucleoside analogs, a key mechanism involves the increased expression of drug efflux pumps. nih.gov

Research has shown that the thymidine analog AZT can induce the expression of the MDR-1 gene in human lymphoblastoid tumor cells. nih.gov The MDR-1 gene encodes P-glycoprotein, an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents out of the cell. nih.gov This overexpression reduces the intracellular drug concentration, thereby diminishing the cytotoxic efficacy of anticancer drugs and leading to a multidrug-resistant phenotype. nih.gov This phenomenon is a critical consideration for the potential therapeutic application of nucleoside analogs like this compound, as it suggests a possible pathway by which cancer cells could develop resistance.

Other Investigational Biological Activities

While the primary research focus for many nucleoside analogs, including those containing a pyrrolidine (B122466) moiety, has traditionally been in the antiviral and anticancer fields, emerging studies have begun to explore their potential in other therapeutic areas. The unique structural features of pyrrolidine 3'-deoxynucleoside analogs suggest that their biological activities may extend to other pathogens and disease pathways. This section reviews the investigational research into the antimalarial, antimicrobial, and anti-neuroinflammatory potential of these and related compounds.

Antimalarial Potential of Pyrrolidine Nucleoside Analogs

The global challenge of malaria, exacerbated by the spread of drug-resistant Plasmodium parasites, necessitates the discovery of novel therapeutic agents with unique mechanisms of action. nih.gov One avenue of research has focused on targeting essential metabolic pathways in the parasite that are distinct from the human host. Plasmodium parasites are incapable of synthesizing purine (B94841) nucleotides de novo and are therefore entirely dependent on a salvage pathway to obtain these essential building blocks for DNA and RNA synthesis. nih.gov This dependency makes the enzymes of the purine salvage pathway, such as hypoxanthine-guanine-(xanthine) phosphoribosyltransferase [HG(X)PRT], attractive targets for drug development.

In this context, a series of nucleotide analogues incorporating a pyrrolidine ring have been designed and synthesized. nih.gov These compounds act as inhibitors of plasmodial HG(X)PRT. While not 3'-deoxynucleoside analogs in the strictest sense, these molecules feature a pyrrolidine ring within the linker connecting a purine base to a phosphonate (B1237965) group. Several of these novel nucleoside phosphonates have demonstrated inhibitory activity against Plasmodium falciparum HGXPRT and P. vivax HGPRT, with Ki values ranging from 0.15 to 72 μM. nih.gov

To overcome the challenge of cellular membrane permeability, phosphoramidate (B1195095) prodrugs of these pyrrolidine-containing nucleotide analogues were developed. nih.gov When evaluated in an in vitro assay with P. falciparum-infected human erythrocytes, seven of the eight prodrugs tested exhibited antimalarial activity, with IC50 values in the range of 2.5–12.1 μM. nih.gov These findings suggest that the pyrrolidine scaffold can be incorporated into nucleoside-like structures to create compounds with promising antimalarial potential. General reviews on medicinal chemistry also indicate that various pyrrolidine derivatives have been explored for antimalarial activity, highlighting the versatility of this heterocyclic scaffold in drug discovery. frontiersin.orgnih.gov

Table 1: In Vitro Antimalarial Activity of Pyrrolidine-Containing Nucleotide Analogue Prodrugs against P. falciparum

| Compound Type | Target | Activity Metric | Value Range |

|---|

Antimicrobial Research Focus

The investigation into nucleoside analogs as antimicrobial agents is a growing field of interest, driven by the urgent need for new antibiotics to combat resistant bacteria. The mechanism of action for many of these compounds relies on their ability to be metabolized by microbial enzymes and subsequently interfere with nucleic acid synthesis or other essential cellular processes.

Direct research on the antimicrobial properties of this compound is limited in the available literature. However, studies on structurally related compounds provide insight into the potential antibacterial activity of this class of molecules. For instance, 3'-azido-3'-deoxythymidine (AZT), a thymidine analog where the 3'-hydroxyl group is replaced by an azido (B1232118) group, has demonstrated potent bactericidal activity against many bacteria belonging to the family Enterobacteriaceae. nih.gov This activity was shown to be dependent on the bacterial thymidine kinase for activation to its nucleotide form, which then acts as a DNA chain terminator. nih.gov

Furthermore, research into other deoxynucleosides has shown significant antimicrobial and antibiofilm activity against various foodborne pathogens. nih.govresearchgate.net For example, certain deoxynucleoside derivatives have been found to inhibit biofilm formation by pathogens such as Vibrio parahaemolyticus and Salmonella typhimurium. nih.gov The mechanism of action for these compounds was linked to the induction of oxidative stress, disruption of cell membrane integrity, and downregulation of genes involved in DNA synthesis and biofilm formation. nih.govresearchgate.net

The broader class of pyrrolidine derivatives has also been a source of compounds with notable antimicrobial properties. frontiersin.orgnih.gov For example, certain thiazole-based pyrrolidine derivatives have been synthesized and shown to possess antibacterial activity, particularly against Gram-positive bacteria. biointerfaceresearch.com The structural differences between the cell walls of Gram-positive and Gram-negative bacteria are often a key determinant in the spectrum of activity for antimicrobial compounds. biointerfaceresearch.com

Table 2: Antimicrobial Activity of Selected Deoxynucleoside Analogs and Pyrrolidine Derivatives

| Compound/Analog Class | Organism(s) | Activity Noted |

|---|---|---|

| 3'-Azido-3'-deoxythymidine (AZT) | Enterobacteriaceae (e.g., E. coli, S. typhimurium) | Bactericidal |

| Various Deoxynucleosides | V. parahaemolyticus, S. typhimurium | Antibiofilm |

Anti-neuroinflammatory Properties of Related Analogues

Neuroinflammation is a key pathological feature of many neurodegenerative diseases, and targeting the inflammatory cascade in the central nervous system (CNS) is a promising therapeutic strategy. While there is a lack of direct research into the anti-neuroinflammatory properties of this compound or other pyrrolidine nucleoside analogs, studies on other molecules containing the pyrrolidine scaffold have shown potential in this area.

One such compound is pyrrolidine dithiocarbamate (B8719985) (PDTC). Although it is not a nucleoside analog, PDTC is a well-described inhibitor of the NF-κB signaling pathway, a critical regulator of inflammatory responses. frontiersin.orgnih.gov In animal models of endotoxemia, PDTC has been shown to cross the blood-brain barrier and exert anti-inflammatory effects within the CNS. frontiersin.org It has been demonstrated to reduce neuroinflammation by modulating the activity of NF-κB, leading to a decrease in the expression of pro-inflammatory cytokines such as IL-1β in astrocytes. frontiersin.orgnih.gov This anti-inflammatory action was associated with improved cognitive function in aged rats exposed to systemic inflammation, suggesting a neuroprotective effect. frontiersin.orgnih.gov

The therapeutic potential of pyrrolidine-containing compounds as anti-inflammatory agents is not limited to PDTC. A review of recent developments in the pharmacology of pyrrole (B145914) and pyrrolidine analogs highlights their diverse biological activities, including anti-inflammatory effects. nih.gov These findings, while not directly applicable to this compound, underscore the potential for the pyrrolidine ring to serve as a valuable pharmacophore in the design of novel anti-neuroinflammatory agents. The exploration of pyrrolidine nucleoside analogs for such properties remains a potential area for future research.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3'-Azido-3'-deoxythymidine (AZT) |

| Pyrrolidine dithiocarbamate (PDTC) |

Structure Activity Relationship Sar Studies of Pyrrolidine 3 Deoxynucleoside Analogs

Principles of Structure-Activity Relationship Analysis in Nucleoside Analog Discovery

Structure-Activity Relationship (SAR) analysis is a fundamental concept in drug discovery that investigates the link between the chemical structure of a molecule and its biological activity. patsnap.comimmutoscientific.com The core principle of SAR is that the biological effect of a compound is intrinsically tied to its three-dimensional structure, which dictates its ability to interact with a specific biological target, such as an enzyme or receptor. immutoscientific.com By systematically modifying the chemical structure of a lead compound and observing the resultant changes in biological activity, researchers can deduce which molecular features are crucial for its desired therapeutic effect. patsnap.comdrugdesign.org

Impact of Pyrrolidine (B122466) Ring Conformation on Biological Activity

The synthesis of pyrrolidine nucleoside analogs often results in the formation of stereoisomers, specifically diastereomers, due to the presence of multiple chiral centers in the molecule. nih.gov The relative orientation of the substituents on the pyrrolidine ring (cis or trans) can have a dramatic impact on biological activity. nih.gov This is because the different spatial arrangements of the functional groups in diastereomers lead to distinct interactions with the biological target. For instance, the precise positioning of the nucleobase and the 5'-hydroxymethyl group is crucial for recognition and processing by enzymes. An incorrect stereochemical configuration can lead to a complete loss of activity. Therefore, controlling the stereochemistry during synthesis and separating and evaluating individual diastereomers are critical steps in the development of pyrrolidine nucleoside analogs. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of the pyrrolidine ring in solution. nih.govfrontiersin.org By analyzing various NMR parameters, such as vicinal proton-proton coupling constants (³JHH), nuclear Overhauser effects (NOEs), and chemical shifts, detailed information about the three-dimensional structure of the molecule can be obtained. nih.govnih.gov The Karplus equation, which relates the magnitude of ³JHH to the dihedral angle between the coupled protons, is often used to determine the puckering of the five-membered ring. nih.gov This analysis allows for the characterization of the dominant conformation (e.g., North (N-type) or South (S-type) pucker) of the pyrrolidine ring, which is analogous to the sugar pucker in natural nucleosides. researchgate.net Understanding the conformational equilibrium of these analogs in solution provides valuable insights into the structures that are likely to be recognized by target enzymes. nih.govfrontiersin.org

| NMR Parameter | Information Gained |

| ³JHH (vicinal coupling constants) | Dihedral angles, ring pucker |

| NOE (Nuclear Overhauser Effect) | Through-space proximity of protons, stereochemistry |

| Chemical Shifts | Electronic environment of nuclei |

Role of 3'-Deoxy Modification in Enzyme Interactions and Biological Efficacy

The absence of a hydroxyl group at the 3'-position of the sugar moiety is a key structural feature of 3'-deoxynucleoside analogs, including 3'-Deoxy-3'-pyrrolthymidine. This modification has profound implications for the mechanism of action of these compounds, particularly as antiviral agents. jenabioscience.com In natural DNA synthesis, the 3'-hydroxyl group of the growing DNA chain is essential for the formation of a phosphodiester bond with the incoming deoxynucleoside triphosphate. By lacking this crucial functional group, 3'-deoxynucleoside analogs, once incorporated into a growing DNA chain by a viral polymerase, act as chain terminators. jenabioscience.com This termination of DNA elongation effectively halts viral replication. The efficiency of a 3'-deoxynucleoside analog as a chain terminator depends on its ability to be recognized and incorporated by the target viral polymerase while ideally being a poor substrate for host cell DNA polymerases to minimize toxicity.

Influence of Nucleobase Modifications on Activity Spectrum

While the sugar moiety plays a critical role in the conformational properties and mechanism of action of nucleoside analogs, modifications to the nucleobase can significantly influence their activity spectrum and selectivity. nih.govnih.gov The nucleobase is responsible for the specific base-pairing interactions within the active site of the polymerase. nih.gov Altering the structure of the nucleobase can affect its recognition by the enzyme and its ability to form hydrogen bonds with the template strand. nih.gov

Analogous SAR Studies with Purine (B94841) and Other Pyrimidine (B1678525) Bases in Pyrrolidine/3'-Deoxy Scaffolds

The nature of the nucleobase attached to the 3'-deoxy-3'-pyrrolidinyl scaffold plays a pivotal role in determining the biological activity and selectivity of the resulting analog. SAR studies have revealed that both purine and pyrimidine bases can be accommodated within this framework, though the specific base often dictates the spectrum of activity.

Research into a series of novel pyrrolidine-functionalized purine and pyrimidine nucleosides found that many of these analogs exhibited limited biological activity. This was attributed to poor cellular uptake and inefficient conversion to their active nucleoside monophosphate forms. umn.edu However, these studies underscore the importance of the base in the initial recognition by cellular kinases, a critical step for activation.

In the context of other 3'-deoxynucleoside analogs, which can provide insights into the general SAR principles, the choice of the nucleobase has been shown to be critical for antiviral efficacy. For instance, in a series of 3'-deoxy-3',4'-didehydro-nucleosides, analogs containing adenine and guanine showed greater antiviral effects against Zika virus (ZIKV) compared to their cytidine counterpart. nih.govnih.gov This suggests that purine analogs within the broader 3'-deoxy scaffold may have advantageous interactions with viral polymerases or be more efficiently phosphorylated.

While direct comparative studies on a wide range of purine and pyrimidine bases on the exact 3'-deoxy-3'-pyrrolidinyl scaffold are not extensively documented in publicly available literature, the general principles of nucleoside SAR suggest that modifications to the heterocyclic base, such as halogenation or the introduction of small alkyl groups, could significantly modulate the biological activity. These modifications can affect the electronic properties of the base, its ability to form hydrogen bonds, and its recognition by viral or cellular enzymes.

| Base | Scaffold | Observed/Inferred Activity | Reference |

| Adenine | 3'-deoxy-3',4'-didehydro | Enhanced antiviral activity against ZIKV | nih.govnih.gov |

| Guanine | 3'-deoxy-3',4'-didehydro | Enhanced antiviral activity against ZIKV | nih.govnih.gov |

| Cytidine | 3'-deoxy-3',4'-didehydro | Antiviral activity against WNV and ZIKV | nih.gov |

| Various Purines and Pyrimidines | Pyrrolidine-functionalized | Limited biological activity, poor cellular uptake | umn.edu |

Modifications at Other Positions and their Impact on Biological Activity (e.g., 5'-position, phosphonate (B1237965) analogues)

Beyond the variation of the nucleobase, modifications at other positions of the 3'-deoxy-3'-pyrrolidinyl nucleoside scaffold, particularly at the 5'-position, have been explored to enhance biological activity and overcome limitations such as poor phosphorylation.

The 5'-hydroxyl group is the primary site of phosphorylation by cellular kinases. Therefore, modifications at this position can profoundly impact the metabolic activation of the nucleoside analog. A common strategy to bypass the often inefficient initial phosphorylation step is the introduction of a phosphonate group. Nucleoside phosphonates are designed as mimics of nucleoside monophosphates, where a stable phosphorus-carbon bond replaces the labile phosphoester bond. This modification can improve metabolic stability and cellular uptake.

For instance, the development of phosphoramidate (B1195095) prodrugs of pyrrolidine-functionalized nucleosides has been shown to improve cell permeability and lead to the successful intracellular delivery of the monophosphate form. umn.edu This approach, known as ProTide technology, has been successfully applied to other nucleoside analogs to enhance their therapeutic potential.

Furthermore, the synthesis of phosphonated dihydroisoxazole nucleosides, which share structural similarities with pyrrolidine analogs, has been a subject of investigation for their antiviral properties. nih.gov These studies provide a rationale for exploring similar phosphonate modifications on the 3'-deoxy-3'-pyrrolidinyl scaffold.

| Modification | Position | Rationale | Impact on Biological Activity |

| Phosphoramidate (ProTide) | 5'-OH | Prodrug approach to deliver the monophosphate | Improved cell permeability and metabolism |

| Phosphonate | 5'-OH | Mimic of the monophosphate, increased metabolic stability | Potential for enhanced antiviral/anticancer activity |

Computational and Molecular Docking Approaches in SAR Elucidation

Computational and molecular docking studies are invaluable tools for understanding the SAR of nucleoside analogs at a molecular level. These in silico methods provide insights into the binding modes of these compounds within the active sites of their target enzymes, such as viral polymerases or cellular kinases. By predicting the interactions between the ligand and the protein, these approaches can rationalize observed biological activities and guide the design of more potent and selective inhibitors.

While specific molecular docking studies focused exclusively on 3'-deoxy-3'-pyrrolidinyl nucleosides are not widely reported in the available literature, the principles of such studies are broadly applicable. For nucleoside analogs in general, molecular docking and molecular dynamics simulations are employed to:

Predict Binding Conformations: Determine the most favorable orientation of the analog within the enzyme's active site.

Identify Key Interactions: Pinpoint the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to binding affinity.

Explain Selectivity: Understand why an analog may inhibit a viral enzyme more potently than its human counterpart.

Guide Lead Optimization: Suggest specific structural modifications to the nucleoside analog to improve its binding affinity and biological activity.

For example, in silico approaches are increasingly used in the discovery and development of nucleoside analogs to provide mechanistic information and optimize their bioactivity. nih.gov These computational methods, including molecular docking and molecular dynamics simulations, help to understand drug-receptor interactions and their stability in a physiological environment, thereby streamlining the drug development process. nih.govmdpi.com The application of these computational tools to the 3'-deoxy-3'-pyrrolidinyl scaffold would be a logical next step in elucidating their SAR and advancing their development as potential therapeutic agents.

Advanced Research Methodologies and Future Directions in Pyrrolidine 3 Deoxynucleoside Analog Research

High-Throughput Screening (HTS) Methodologies in Nucleoside Analog Drug Discovery

High-Throughput Screening (HTS) has become a cornerstone in pharmaceutical research, enabling the rapid assessment of vast compound libraries to identify potential drug candidates. mdpi.comnih.gov This approach replaces traditional "trial and error" methods by systematically screening large numbers of molecules against specific biological targets. mdpi.com In the context of nucleoside analog discovery, HTS is instrumental for screening libraries, which can include collections from combinatorial chemistry, genomics, and natural products, to identify "hits"—compounds that show desired activity. nih.govnih.gov

The HTS process involves several key stages, including target identification, assay development, library screening, and data analysis. mdpi.comnih.gov Assays are typically conducted in microtiter plates with 96, 384, or even 1536 wells, allowing for the simultaneous testing of thousands of compounds. mdpi.comnih.gov The efficiency of HTS allows for the screening of over 100,000 compounds per day in ultra-high-throughput screening (UHTS) setups. nih.gov

Fluorescence-based techniques are among the primary detection methods used in HTS due to their high sensitivity and amenability to automation. mdpi.com For nucleoside analogs, specialized assays can be developed, such as those using fluorescently labeled nucleoside analogs that exhibit a change in fluorescence upon binding to a target enzyme, providing a direct measure of competitive binding. nih.gov

The typical workflow for an HTS campaign is outlined below:

| Stage | Description | Key Considerations |

| Assay Development | Creation of a robust and reproducible biological assay tailored to the specific target (e.g., a viral polymerase or a cellular kinase). | The assay must be sensitive, have a low background signal, and be suitable for miniaturization. |

| Pilot Screen | A small-scale screen (e.g., ~2,000 compounds) is performed to validate the assay performance and data analysis pipeline. ucsf.edu | The Z-factor, a statistical measure of assay quality, should be consistently above 0.5. ucsf.edu |

| Primary Screen | The full compound library is screened at a single concentration to identify initial "hits." | This step prioritizes speed and efficiency to process large numbers of compounds. |

| Hit Confirmation | Initial hits are re-tested to confirm their activity and eliminate false positives. | Dose-response curves are generated to determine potency (e.g., IC50 or EC50 values). youtube.com |

| Secondary Assays | Confirmed hits are evaluated in a battery of secondary assays to determine specificity, mechanism of action, and potential cytotoxicity. | This helps to filter out non-specific compounds and prioritize the most promising candidates for lead optimization. |

Application of Molecular Imprinting Techniques (MITs) for Selective Separation and Purification of Nucleoside Analogs

Molecular Imprinting Technology (MIT) is a method for creating synthetic polymers, known as molecularly imprinted polymers (MIPs), with artificial recognition sites that are complementary in shape, size, and chemical functionality to a specific template molecule. nih.govresearchgate.net This "molecular lock and key" approach mimics the selective binding seen in natural systems like antigen-antibody interactions. mdpi.com MIPs offer significant advantages, including high selectivity, straightforward preparation, and excellent stability compared to their biological counterparts. mdpi.com

The process of creating MIPs involves the polymerization of functional and cross-linking monomers in the presence of a template molecule (e.g., 3'-Deoxy-3'-pyrrolthymidine). nih.govmdpi.com After polymerization, the template is removed, leaving behind specific cavities that can selectively rebind the target molecule from a complex mixture. nih.govmdpi.com

In the context of pyrrolidine (B122466) 3'-deoxynucleoside analog research, MITs have valuable applications:

Selective Separation: MIPs can be used as sorbents in solid-phase extraction (SPE) or as stationary phases in liquid chromatography to isolate and purify specific nucleoside analogs from synthetic reaction mixtures or biological samples. researchgate.net

Chiral Separation: As many nucleoside analogs are chiral, MIPs can be designed to selectively bind one enantiomer over another, providing a powerful tool for chiral resolution. researchgate.net

Biosensing: When integrated with transducer platforms, MIPs can serve as robust recognition elements in biosensors for the detection and quantification of specific nucleoside analogs. nih.govresearchgate.net

Different imprinting strategies can be employed, including bulk imprinting, where the entire polymer is crushed into particles, and surface imprinting, where recognition sites are created on the surface of a material, which is often preferred for larger molecules like proteins. nih.gov

Quantitative Phase Imaging and Holographic Microscopy for Detailed Cellular Characterization

Quantitative Phase Imaging (QPI) is a label-free microscopy technique that provides quantitative information about the physical properties of living cells without the need for staining or fluorescent labels. nih.govnih.govmdpi.com This non-invasive approach is ideal for studying the dynamics of live cells over extended periods, as it avoids issues of phototoxicity. mdpi.combiologists.com QPI works by measuring the phase shift of light as it passes through a transparent specimen like a cell. nih.gov This phase information is directly related to the cell's optical thickness, which allows for the calculation of important biophysical parameters such as cellular dry mass, volume, and morphology. biologists.comphiab.com

Digital Holographic Microscopy (DHM) is a prominent form of QPI that records a hologram of the cell, from which the phase information can be numerically reconstructed. mdpi.com DHM is a simple, fast, and non-invasive imaging technique suitable for long-term measurements of cellular responses. mdpi.com

Applications of QPI and DHM in nucleoside analog research include:

Monitoring Drug Effects: Researchers can monitor detailed morphological and physical changes in cells in real-time upon treatment with a compound like this compound. This includes tracking changes in cell area, shape (circularity), and volume. mdpi.com

Characterizing Cell Death Pathways: Different forms of cell death, such as apoptosis and necrosis, have distinct morphological signatures. nih.gov QPI can quantify these changes; for instance, apoptotic cells typically exhibit a significant reduction in volume. nih.gov DHM has been used to show that cells undergoing apoptosis can lose 50-60% of their volume. nih.gov

Assessing Cellular Responses: The technique can be used to observe the response of immune cells, such as T-cells, to various stimuli, providing insights into the immunomodulatory effects of nucleoside analogs. mdpi.com

By providing quantitative data on cellular dynamics, QPI and DHM offer a powerful platform for characterizing the cytostatic and cytotoxic effects of novel pyrrolidine 3'-deoxynucleoside analogs.

Proteomics and Metabolomics Approaches to Elucidate Molecular Mechanisms

Proteomics and metabolomics are large-scale "omics" technologies that provide a global snapshot of the proteins and small-molecule metabolites within a biological system, respectively. nih.govnih.gov These approaches are invaluable for understanding the systems-level effects of a drug and elucidating its mechanism of action.

Proteomics involves the analysis of the entire protein complement of a cell or tissue. In the study of nucleoside analogs, proteomics can be used to:

Identify Drug Targets: By observing which proteins' expression levels or post-translational modifications change upon drug treatment, researchers can infer the drug's targets and affected pathways.

Understand Resistance Mechanisms: Comparing the proteomes of drug-sensitive and drug-resistant cell lines can reveal proteins and pathways involved in the development of resistance.

Analyze Metabolic Pathways: Proteomic analysis can identify and quantify the enzymes involved in key metabolic pathways, such as nucleotide metabolism, providing insight into how these pathways are altered by nucleoside analogs. researchgate.netmdpi.comcell.com

Metabolomics focuses on the comprehensive profiling of metabolites (molecules <1000 Da) in a biological sample. nih.gov Since metabolites are the end products of cellular processes, the metabolome provides a direct functional readout of the cell's physiological state. mdpi.com This technology is a powerful tool for identifying biomarkers and understanding disease mechanisms. mdpi.com Applications in nucleoside analog research include:

Pathway Analysis: Metabolomics can map the impact of a drug on specific metabolic pathways. For a nucleoside analog like this compound, this would be particularly useful for studying its effect on pyrimidine (B1678525) and purine (B94841) metabolism.

Biomarker Discovery: By comparing the metabolic profiles of treated versus untreated cells, or responder versus non-responder populations, specific metabolites can be identified as biomarkers of drug efficacy or toxicity. nih.govmdpi.com

Elucidating Bioactivation: The intracellular conversion of a nucleoside analog to its active phosphorylated form can be tracked using metabolomic techniques.

Integrated multi-omics approaches, combining proteomics and metabolomics, can provide a more comprehensive understanding of a drug's effects by linking changes in protein expression to alterations in metabolic function. nih.govnih.gov

Development of Prodrug Strategies for Improved Intracellular Bioactivation and Permeability

Many nucleoside analogs, while potent, suffer from poor oral bioavailability and low cell membrane permeability due to their high polarity. nih.govresearchgate.net The prodrug approach is a widely used strategy to overcome these limitations. nih.gov A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form within the body through enzymatic or chemical processes. nih.govnih.gov

The primary goal of prodrug design for nucleoside analogs is to mask the polar hydroxyl groups to increase lipophilicity, thereby enhancing passive diffusion across cell membranes. nih.govump.edu.pl Once inside the cell, the masking promoiety is cleaved by intracellular enzymes, such as esterases, to release the active parent drug. researchgate.net This strategy can significantly improve a drug's pharmacokinetic profile and therapeutic efficacy. infontd.orgresearchgate.net

Common prodrug strategies for nucleoside analogs include:

Carboxylic Acid Esters: Esterification of the hydroxyl groups on the sugar moiety is a common method to increase lipophilicity and improve cell permeability. researchgate.net

Amino Acid Esters: Attaching amino acids can leverage specific transporters, such as the PepT1 transporter in the intestine, to improve absorption. Valacyclovir is a successful example of this approach. nih.govresearchgate.net

Phosphoramidates (ProTides): This strategy delivers the first monophosphate form of the nucleoside analog directly into the cell, bypassing the often inefficient initial phosphorylation step catalyzed by cellular kinases. This approach, pioneered by Christopher McGuigan, has been successfully applied to enhance the activity of numerous antiviral nucleosides. ump.edu.plbohrium.com

Lipid-based Prodrugs: Conjugating lipids to the nucleoside analog can enhance cellular uptake and alter the drug's distribution in tissues. researchgate.net

| Prodrug Strategy | Mechanism of Action | Advantage for Nucleoside Analogs |

| Esterification | Increases lipophilicity by masking polar hydroxyl groups. | Enhances passive diffusion across cell membranes. researchgate.net |

| Amino Acid Conjugation | Targets intestinal peptide transporters (e.g., PepT1). | Improves oral absorption. nih.gov |

| Phosphoramidate (B1195095) (ProTide) | Delivers the nucleoside monophosphate intracellularly, bypassing the first phosphorylation step. | Overcomes resistance due to deficient nucleoside kinase activity and increases potency. ump.edu.pl |

| Lipid Conjugation | Increases lipophilicity and can target specific tissues. | Enhances cellular uptake and can improve pharmacokinetic profile. researchgate.net |

Innovative Synthetic Methodologies for Diversification and Library Generation of Analogs

The discovery of novel nucleoside analogs with improved activity, selectivity, and resistance profiles depends on the ability to synthesize and screen a wide variety of structurally diverse compounds. Innovative synthetic methodologies are crucial for the efficient generation of compound libraries centered around the pyrrolidine 3'-deoxynucleoside scaffold.

Combinatorial chemistry and parallel synthesis techniques are key to this effort. These approaches allow for the rapid creation of large numbers of related compounds by systematically combining different chemical building blocks. For pyrrolidine 3'-deoxynucleoside analogs, diversification can be achieved by modifying several key positions:

The Pyrrolidine Ring: Introducing different substituents on the nitrogen or carbon atoms of the pyrrolidine ring can modulate the compound's conformation and binding affinity.

The Nucleobase: While thymine (B56734) is the base in this compound, synthetic strategies can incorporate other natural (adenine, guanine, cytosine) or modified nucleobases to explore the structure-activity relationship (SAR).

The 5'-Hydroxyl Group: This position is a primary site for modification in prodrug strategies, where various promoieties can be attached to improve pharmacokinetic properties.

The development of efficient, stereoselective synthetic routes is paramount to producing these analogs in high purity. Methodologies that allow for late-stage diversification are particularly valuable, as they enable the rapid synthesis of many derivatives from a common intermediate, accelerating the exploration of chemical space and the generation of libraries for HTS campaigns.

Preclinical in vitro Models for Investigating Efficacy and Resistance Mechanisms

Preclinical evaluation of novel drug candidates like this compound requires robust in vitro models that can accurately predict efficacy and potential for resistance in a clinical setting. While traditional two-dimensional (2D) monolayer cell cultures have been widely used, there is a growing recognition of their limitations in mimicking the complex microenvironment of human tissues. mdpi.comresearchgate.net

To bridge the gap between preclinical findings and clinical outcomes, more physiologically relevant advanced in vitro models are being adopted:

3D Cell Culture Models (Spheroids and Organoids): Three-dimensional (3D) cell cultures, such as spheroids and organoids, better replicate the cell-cell interactions, nutrient gradients, and gene expression profiles found in vivo. mdpi.comresearchgate.net Studies have shown that drug responses in 3D models can differ significantly from those in 2D cultures and often better mimic clinical outcomes. nih.gov These models are increasingly being adapted for HTS to improve the predictive value of early-stage drug screening. nih.gov

Organ-on-a-Chip (OOC) Models: OOCs are microfluidic devices that culture living cells in continuously perfused microchambers to simulate the activities and physiological responses of entire organs and systems. nih.gov These microphysiological systems can model complex interactions, such as the gut-liver axis, providing a more human-relevant platform for studying drug metabolism, efficacy, and toxicity. mdpi.comnih.gov

Patient-Derived Models: Using cells or organoids derived directly from patient tissues allows for the investigation of drug efficacy in a context that reflects the genetic diversity and heterogeneity of human diseases. nih.gov These models are particularly powerful for personalized medicine approaches and for studying mechanisms of drug resistance.

These advanced models are critical tools for evaluating the therapeutic potential of pyrrolidine 3'-deoxynucleoside analogs and for investigating how cancer cells or viruses might develop resistance to these agents over time.

Emerging Research Areas and Unexplored Therapeutic Potential

The field of nucleoside and nucleotide research is dynamic, with new therapeutic applications for analogs continually being explored. While the primary focus for many nucleoside analogs has been antiviral and anticancer activity, emerging research is broadening the scope of their potential therapeutic applications.

Broadening Antiviral Spectrum:

Initial investigations into 3'-heterocyclic substituted 3'-deoxythymidine (B150655) derivatives, including a 3'-pyrrol-1-yl analog, revealed marginal activity against the Human Immunodeficiency Virus (HIV) nih.gov. However, the vast landscape of viral pathogens presents numerous other potential targets. The therapeutic potential of pyrrolidine and its derivatives extends to a variety of viral infections nih.govnih.gov. For instance, compounds incorporating a pyrrolidine scaffold have been investigated for their activity against Hepatitis C Virus (HCV) and SARS-CoV-2 nih.gov. The structural diversity offered by the pyrrolidine ring could be leveraged to design novel analogs with activity against a wider range of viruses nih.govnih.gov.

Exploring Other Therapeutic Avenues:

Beyond virology, the unique structural features of pyrrolidine-containing compounds suggest their potential in other therapeutic areas. The pyrrolidine scaffold is a common feature in many biologically active molecules and approved drugs with diverse applications, including anticancer, anti-inflammatory, and antibacterial activities nih.govnih.gov. Research into pyrrolidine-functionalized nucleoside analogs has indicated that while some may exhibit limited biological activity due to poor cellular uptake and inefficient bioactivation, the development of prodrugs could overcome these limitations hilarispublisher.comumn.eduresearchgate.net. This opens up the possibility of exploring these analogs for a range of diseases where targeting DNA polymerases or other nucleotide-metabolizing enzymes is a valid therapeutic strategy.

A summary of the therapeutic potential of pyrrolidine-containing compounds is presented in the table below.

| Therapeutic Area | Target | Example Compound Class | Key Findings |

| Antiviral | HIV Reverse Transcriptase | 3'-Pyrrol-1-yl-3'-deoxythymidine | Marginal activity against HIV. nih.gov |

| HCV NS3/4A protease, SARS-CoV-2 3CL protease | Telaprevir (a pyrrolidine analog) | Effective in combination therapy for chronic HCV. nih.gov | |

| HCV NS5A | Ombitasvir (a pyrrolidine analog) | Potent inhibitor of viral replication. nih.gov | |

| Anticancer | Tyrosine Kinases | Sunitinib (a pyrrole-containing drug) | Approved for treating renal cell carcinoma and gastrointestinal stromal tumor. nih.gov |

| Anti-inflammatory | Not specified | Tolmetin (a pyrrole-containing drug) | Used for osteoarthritis and rheumatoid arthritis. nih.gov |

Interactive Data Table: Therapeutic Potential of Pyrrolidine Analogs Note: This table includes examples of pyrrolidine and pyrrole-containing drugs to illustrate the broad therapeutic potential of this scaffold, as specific data for 3'-Deoxy-3'-pyrrolidinylthymidine is limited.

Collaborative Research Initiatives and Scientific Conferences (e.g., Nucleosides, Nucleotides and Oligonucleotides Gordon Research Conference)

Advancements in the field of nucleoside and nucleotide research are significantly propelled by collaborative efforts and the exchange of cutting-edge information at specialized scientific gatherings.

The Role of Scientific Conferences:

The Nucleosides, Nucleotides and Oligonucleotides Gordon Research Conference (GRC) stands as a premier international forum for scientists from academia, industry, and government to present and discuss the latest unpublished research in the field genehumdi.eusciencedz.netis3na.org. This conference, held in a remote setting to foster a sense of community and collaboration, covers a wide spectrum of topics from the fundamental chemistry and biology of nucleos(t)ides to the development of novel therapeutics, including nucleoside analogs genehumdi.euis3na.org. The GRC provides an invaluable platform for researchers working on pyrrolidine 3'-deoxynucleoside analogs to share their findings, receive feedback from leaders in the field, and forge new collaborations. The conference program is designed to include a diverse range of speakers and discussion leaders, focusing on the most recent developments genehumdi.eusciencedz.netis3na.org. The agenda often includes sessions on the design, synthesis, and characterization of both small molecule and oligomeric therapeutics genehumdi.eu.

Collaborative Research and Future Outlook:

The GRC and similar conferences play a crucial role in shaping the future of nucleoside analog research. They facilitate discussions on emerging areas such as CRISPR gene editing and siRNA, which have roots in the foundational work of the nucleoside, nucleotide, and oligonucleotide community genehumdi.eusciencedz.net. The 2023 edition of the NNO GRC, for example, reflected the evolution of the field and the significant growth in therapeutics based on these molecules genehumdi.eusciencedz.net. The upcoming 22nd NNO conference in 2025 is expected to continue this tradition, with a focus on topics like the template-free synthesis of nucleic acids, new sequencing technologies, and novel therapeutic strategies divbiolchem.org.

Such collaborative environments are essential for tackling the challenges in the development of compounds like 3'-deoxy-3'-pyrrolidinylthymidine. The limited biological activity observed in some pyrrolidine-functionalized nucleoside analogs, for instance, highlights the need for interdisciplinary approaches, combining expertise in medicinal chemistry, molecular biology, and pharmacology to design more effective prodrug strategies and to fully elucidate their mechanisms of action hilarispublisher.comumn.eduresearchgate.net.

Q & A

Basic: How is 3'-Deoxy-3'-fluorothymidine (FLT) synthesized for use in positron emission tomography (PET) imaging, and what are the critical quality control parameters?

FLT is synthesized via nucleophilic substitution using precursors like (5-O-Dimethoxytrityl-2’-deoxy-3’-O-Nosyl-β-D-threopentofuranosyl)thymine. Key steps include:

- Radiolabeling : Reaction with [¹⁸F]fluoride in ionic liquids (e.g., [bmim][OTf]) for high radiochemical yield (>50%) .

- Purification : Solid-phase extraction or HPLC to achieve >95% radiochemical purity.

- Quality Control : Validation via thin-layer chromatography (TLC) and mass spectrometry to confirm absence of unreacted precursors. Critical parameters include reaction time (<20 min), temperature (90–110°C), and precursor-to-fluoride molar ratio (1:1.2) .

Basic: What methodologies are employed to validate FLT as a biomarker for cellular proliferation in preclinical and clinical studies?

Validation involves correlating FLT uptake (standardized uptake value, SUV) with histopathological markers:

- Ki-67 Immunohistochemistry : In lung cancer, FLT SUVmax showed a correlation coefficient of r = 0.82–0.91 with Ki-67 expression .

- Flow Cytometry : S-phase fraction analysis in gliomas confirmed FLT uptake specificity for proliferating cells (p < 0.01) .

- Biodistribution Studies : Ex vivo organ radioactivity measurements in murine models validate tumor-to-background ratios (>3:1 in breast cancer) .

Advanced: How do kinetic models (e.g., two-tissue compartmental models) improve the accuracy of FLT-PET data analysis compared to simplified metrics like SUV?

Kinetic modeling accounts for dynamic processes:

- Two-Tissue Compartment Model : Separates transport (K₁, k₂) and phosphorylation (k₃) rates. In gliomas, k₃ correlated better with tumor grade (R² = 0.76) than SUV (R² = 0.58) .

- Patlak Graphical Analysis : Estimates net influx rate (Kᵢ), reducing variability from blood flow. For lung tumors, Kᵢ reproducibility was ±12% vs. ±25% for SUV .

- Akaike Information Criterion (AIC) : Selects optimal models by balancing complexity and fit. The two-tissue reversible model had AIC < 2.0 in lung cancer vs. 3.5 for one-tissue .

Advanced: What experimental designs address contradictions in FLT uptake reproducibility across multicenter trials?

Strategies to harmonize FLT-PET protocols:

- Scan Timing : Standardized acquisition at 60–90 min post-injection (variability <5% in breast cancer) .

- Region-of-Interest (ROI) Delineation : Fixed thresholding (40% SUVmax) or adaptive clustering reduces inter-reader discrepancies .

- Kinetic Harmonization : Centralized analysis of Kᵢ using Patlak or Logan plots (reproducibility coefficient ±15% in NSCLC) .

Basic: What are the key differences between FLT and FDG in assessing tumor response to therapy?

- Mechanism : FLT tracks DNA synthesis (thymidine kinase-1 activity), while FDG reflects glucose metabolism.

- Specificity : FLT avoids false positives in inflammation (e.g., post-radiation necrosis) .

- Early Response : In breast cancer, FLT SUV decreased by 35% at 7 days post-chemotherapy vs. FDG at 21 days .

Advanced: How does FLT-PET inform adaptive radiotherapy planning in brain tumors?

- Target Delineation : FLT uptake thresholds (1.6× contralateral brain) define hyperproliferative regions for dose escalation .

- Outcome Prediction : FLT-guided plans reduced recurrence by 30% vs. MRI-based planning in glioblastoma .

- Response Monitoring : Post-treatment FLT SUV < 1.2 predicted 12-month progression-free survival (p = 0.003) .

Advanced: What statistical approaches are optimal for resolving discrepancies in FLT kinetic modeling across tumor types?

- Hierarchical Bayesian Modeling : Accounts for inter-tumor heterogeneity (e.g., NSCLC vs. lymphoma) .

- Principal Component Analysis (PCA) : Identifies dominant variables (e.g., k₃, blood volume) driving FLT uptake variability (±18% in soft tissue sarcomas) .

- Bland-Altman Analysis : Quantifies repeatability (95% limits of agreement: −0.12 to +0.10 for Kᵢ in lung cancer) .

Basic: What are the standard protocols for FLT-PET imaging in clinical trials?

- Dosing : 250 MBq (±10%) intravenous injection .

- Scan Protocol : Dynamic imaging (0–60 min) for kinetic analysis or static scans (60–90 min) for SUV .

- Safety : No adverse events reported in 1,200+ patients across 18 trials .

Advanced: How does FLT-PET predict response to immunotherapy in non-small cell lung cancer (NSCLC)?

- Early Metabolic Changes : ΔSUVmax < −20% at 2 weeks post-anti-PD-1 therapy correlated with 6-month progression-free survival (HR = 0.41, p = 0.01) .

- Tumor Heterogeneity : Texture analysis of FLT uptake (entropy > 4.5) predicted immune-related pseudoprogression (AUC = 0.88) .

Basic: What are the limitations of FLT-PET in low-grade tumors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.